![molecular formula C11H8ClNO2 B1466512 Methyl 2-chloroquinoline-6-carboxylate CAS No. 849807-09-6](/img/structure/B1466512.png)
Methyl 2-chloroquinoline-6-carboxylate
Overview
Description
“Methyl 2-chloroquinoline-6-carboxylate” is a chemical compound with the molecular formula C11H8ClNO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloroquinoline-6-carboxylate” consists of 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 2-chloroquinoline-6-carboxylate” has a molecular weight of 221.64 g/mol, a density of 1.330±0.06 g/cm3, and a boiling point of 343.7±22.0 °C . The compound is stored at room temperature in an inert atmosphere .Scientific Research Applications
Medicinal Chemistry: Drug Synthesis Scaffold
Methyl 2-chloroquinoline-6-carboxylate: serves as a crucial scaffold in the synthesis of various drugs. Its structure is foundational in creating compounds with potential therapeutic effects. For instance, quinoline derivatives are integral in synthesizing antimalarial drugs like chloroquine .
Organic Synthesis: Green Chemistry
This compound is used in green chemistry practices to develop more sustainable and environmentally friendly synthetic routes. It’s involved in reactions that minimize harmful byproducts, aligning with the societal push towards greener chemical processes .
Industrial Chemistry: Material Science
In material science, Methyl 2-chloroquinoline-6-carboxylate is utilized to create materials with specific properties, such as enhanced conductivity or photoreactivity, which are essential in developing new technologies .
Biological Research: Functionalization for Bioactivity
Researchers use this compound to functionalize molecules, enhancing their biological activity. This process is vital in the discovery of new biologically active compounds with potential applications in healthcare .
Pharmacology: Lead Compound Development
As a lead compound, Methyl 2-chloroquinoline-6-carboxylate is pivotal in the early stages of drug development. It helps identify promising new drugs by serving as a reference point for further chemical modifications .
Synthetic Methodology: Catalyst Development
The compound is also instrumental in developing catalysts that facilitate various chemical reactions. These catalysts are designed to increase reaction efficiency and selectivity, which is crucial in producing high-purity products .
Environmental Chemistry: Pollution Reduction
In environmental chemistry, Methyl 2-chloroquinoline-6-carboxylate contributes to research focused on reducing pollution. It’s part of studies aiming to lower toxic emissions from industrial processes .
Analytical Chemistry: Chemical Analysis
Lastly, it finds application in analytical chemistry, where it’s used as a reagent or a standard in the quantitative and qualitative analysis of chemical substances, helping to determine their composition and purity .
Safety and Hazards
properties
IUPAC Name |
methyl 2-chloroquinoline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUBEKSUNCCLDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718831 | |
Record name | Methyl 2-chloroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloroquinoline-6-carboxylate | |
CAS RN |
849807-09-6 | |
Record name | Methyl 2-chloroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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